

# Application Note: Nuclear Magnetic Resonance (NMR) Analysis of Versalide

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## Compound of Interest

Compound Name: Versalide

Cat. No.: B1219986

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Versalide**, also known by its chemical name 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone or as AETT, is a synthetic polycyclic musk previously used as a fragrance ingredient in various consumer products such as soaps and cosmetics.[1][2][3][4][5] Due to its widespread use and subsequent detection in environmental and biological samples, robust analytical methods for its identification and quantification are crucial.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and purity assessment of organic molecules like **Versalide**. [2] This application note provides a detailed protocol for the  $^1\text{H}$  and  $^{13}\text{C}$  NMR analysis of **Versalide**.

While specific, publicly available datasets of assigned  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **Versalide** are not readily found in the searched literature, this document presents a generalized methodology and data presentation format based on standard practices for similar analytes. The provided tables are templates to be populated with experimental data.

## Chemical Structure

- Systematic Name: 1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone[2]
- Molecular Formula:  $\text{C}_{18}\text{H}_{26}\text{O}$ [1][3]

- Molecular Weight: 258.40 g/mol [5]
- CAS Number: 88-29-9[1][2][3]

## Quantitative Data Presentation

The following tables are templates for the presentation of  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Versalide**.

Table 1:  $^1\text{H}$  NMR Data for **Versalide**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
e.g., 7.26	s	-	1H	Ar-H
e.g., 2.50	q	7.5	2H	$\text{CH}_2\text{CH}_3$
e.g., 2.45	s	-	3H	$\text{COCH}_3$
e.g., 1.68	s	-	4H	$\text{CH}_2\text{CH}_2$
e.g., 1.30	s	-	6H	gem-di- $\text{CH}_3$
e.g., 1.25	s	-	6H	gem-di- $\text{CH}_3$
e.g., 1.15	t	7.5	3H	$\text{CH}_2\text{CH}_3$

Note: The data presented in this table is hypothetical and for illustrative purposes only. The solvent is assumed to be  $\text{CDCl}_3$ .

Table 2:  $^{13}\text{C}$  NMR Data for **Versalide**

Chemical Shift ( $\delta$ ) ppm	Assignment
e.g., 209.0	C=O
e.g., 145.0	Ar-C
e.g., 138.0	Ar-C
e.g., 135.0	Ar-C
e.g., 130.0	Ar-C
e.g., 128.0	Ar-CH
e.g., 125.0	Ar-CH
e.g., 38.0	C(CH <sub>3</sub> ) <sub>2</sub>
e.g., 37.5	C(CH <sub>3</sub> ) <sub>2</sub>
e.g., 34.0	CH <sub>2</sub> CH <sub>2</sub>
e.g., 31.5	C(CH <sub>3</sub> ) <sub>2</sub>
e.g., 31.0	C(CH <sub>3</sub> ) <sub>2</sub>
e.g., 29.0	COCH <sub>3</sub>
e.g., 25.0	CH <sub>2</sub> CH <sub>3</sub>
e.g., 19.0	CH <sub>2</sub> CH <sub>2</sub>
e.g., 15.0	CH <sub>2</sub> CH <sub>3</sub>

Note: The data presented in this table is hypothetical and for illustrative purposes only. The solvent is assumed to be CDCl<sub>3</sub>.

## Experimental Protocols

The following protocols are generalized for the NMR analysis of a polycyclic musk compound like **Versalide**.

## Sample Preparation

A well-prepared sample is critical for obtaining high-quality NMR spectra.

Materials:

- **Versalide** sample
- Deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ )
- 5 mm NMR tubes
- Pipettes
- Vortex mixer
- Filter (optional)

Procedure:

- **Weighing:** Accurately weigh approximately 10-20 mg of the **Versalide** sample for  $^1\text{H}$  NMR or 50-100 mg for  $^{13}\text{C}$  NMR into a clean, dry vial.
- **Dissolution:** Add approximately 0.6-0.7 mL of deuterated solvent (e.g.,  $\text{CDCl}_3$ ) to the vial. Chloroform-d is a common choice for non-polar organic compounds.
- **Mixing:** Gently vortex the vial to ensure complete dissolution of the sample.
- **Transfer:** Using a pipette, carefully transfer the solution into a 5 mm NMR tube.
- **Filtration (Optional):** If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
- **Capping:** Securely cap the NMR tube to prevent solvent evaporation.

## NMR Data Acquisition

The following are typical parameters for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz spectrometer.

$^1\text{H}$  NMR Spectroscopy:

- Spectrometer Frequency: 400 MHz
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Sequence: zg30 (or similar standard 1D proton experiment)
- Number of Scans: 16-64 (depending on sample concentration)
- Relaxation Delay: 1.0 s
- Acquisition Time: ~4 s
- Spectral Width: -2 to 12 ppm
- Referencing: The residual solvent peak of  $\text{CDCl}_3$  ( $\delta \approx 7.26$  ppm) can be used as an internal reference.

#### $^{13}\text{C}$ NMR Spectroscopy:

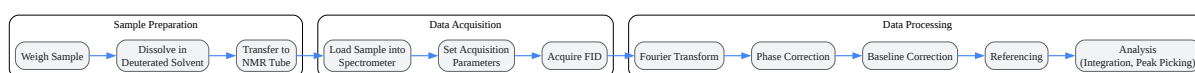
- Spectrometer Frequency: 100 MHz
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Sequence: zgpg30 (or similar proton-decoupled 1D carbon experiment)
- Number of Scans: 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ )
- Relaxation Delay: 2.0 s
- Acquisition Time: ~1-2 s
- Spectral Width: 0 to 220 ppm
- Referencing: The solvent peak of  $\text{CDCl}_3$  ( $\delta \approx 77.16$  ppm) is used as an internal reference.[9]

## Data Processing

- **Fourier Transformation:** Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- **Phasing:** Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.
- **Baseline Correction:** Apply a baseline correction algorithm to ensure a flat baseline.
- **Referencing:** Calibrate the chemical shift axis by setting the reference peak (e.g.,  $\text{CDCl}_3$ ) to its known chemical shift.
- **Integration ( $^1\text{H}$  NMR):** Integrate the area under each peak to determine the relative number of protons.
- **Peak Picking:** Identify the chemical shift of each peak.

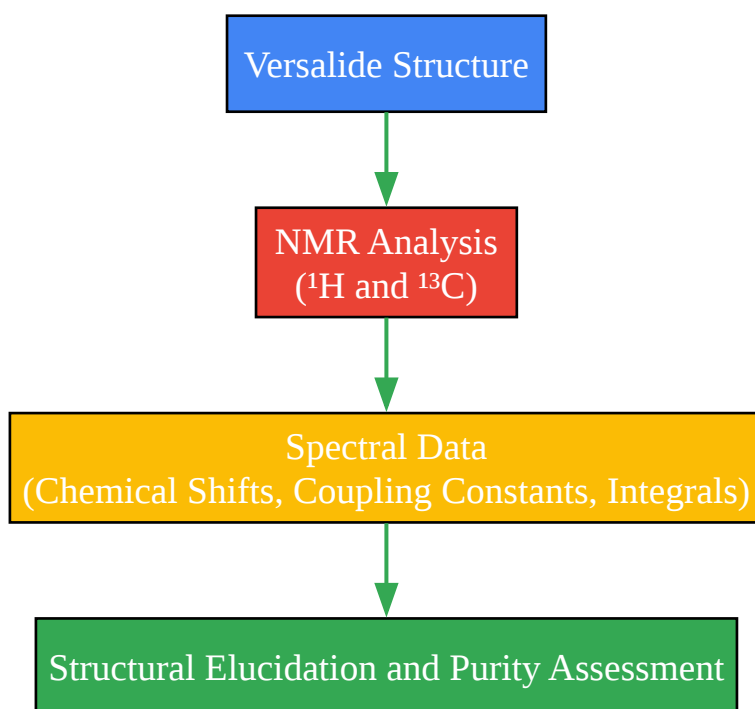
## Visualizations

The following diagrams illustrate the general workflow for NMR analysis.



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Caption: General experimental workflow for NMR analysis.



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Caption: Logical relationship for NMR-based structural elucidation.

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